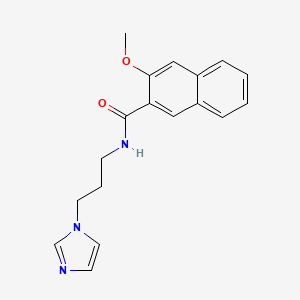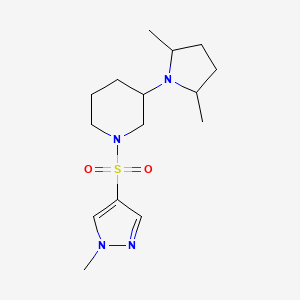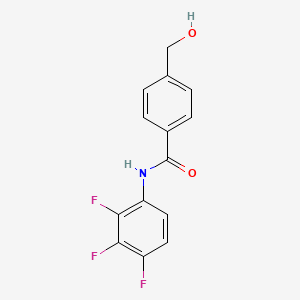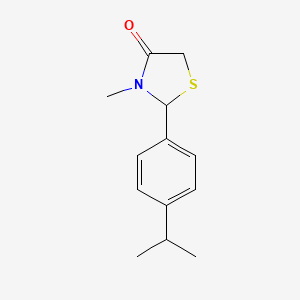![molecular formula C19H19Cl2NO3 B7532725 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7532725.png)
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide, also known as DMOB, is a chemical compound that has been found to have potential applications in scientific research. DMOB is a benzamide derivative that has been shown to exhibit antitumor properties and has been studied for its potential use in cancer treatment. In
作用機序
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis and to induce autophagy in cancer cells.
実験室実験の利点と制限
One advantage of using 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are enzymes that are often overexpressed in cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers of response to this compound treatment.
合成法
The synthesis of 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide involves several steps, including the reaction of 2,4-dichloroaniline with paraformaldehyde to form 2,4-dichlorobenzyl alcohol. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline in the presence of acetic anhydride and a catalyst to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been studied for its potential use in cancer treatment. It has been shown to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells. This compound has been studied in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In addition to its antitumor properties, this compound has also been shown to have anti-inflammatory and antioxidant effects.
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c20-14-8-7-13(17(21)10-14)12-25-18-6-2-1-5-16(18)19(23)22-11-15-4-3-9-24-15/h1-2,5-8,10,15H,3-4,9,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCFEYKTYDRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)



![N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)

![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide](/img/structure/B7532716.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B7532743.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)
